Home > Products > Screening Compounds P118270 > hemoglobin Hekinan
hemoglobin Hekinan - 121957-98-0

hemoglobin Hekinan

Catalog Number: EVT-1510260
CAS Number: 121957-98-0
Molecular Formula: C10H17N7O8P2.2H3N
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of Hemoglobin Hekinan typically involves standard methods used for identifying and characterizing hemoglobin variants. These methods include:

  • Polymerase Chain Reaction (PCR): This technique amplifies specific DNA sequences to facilitate the identification of mutations within the alpha-globin gene.
  • Restriction Fragment Length Polymorphism (RFLP): Following PCR, RFLP is employed to analyze the amplified segments, allowing for differentiation between normal and mutant alleles based on their fragment sizes after restriction enzyme digestion.
  • High-Performance Liquid Chromatography (HPLC): This method is used to separate and quantify different types of hemoglobin in blood samples, enabling the detection of Hemoglobin Hekinan by comparing its elution profile to that of normal hemoglobin .
Chemical Reactions Analysis

Hemoglobin variants like Hemoglobin Hekinan participate in standard biochemical reactions typical for hemoglobins. Key reactions include:

  • Oxygen Binding: The ability to bind oxygen is critical for any hemoglobin variant. The mutation may alter this capacity, potentially leading to conditions such as hypoxemia if oxygen affinity is significantly affected.
  • Cooperative Binding: Hemoglobins exhibit cooperative binding behavior, where the binding of one oxygen molecule increases the likelihood of additional oxygen molecules binding. Variants may demonstrate altered cooperativity depending on their structural changes.
Mechanism of Action

The mechanism of action for Hemoglobin Hekinan revolves around its role in oxygen transport. The mutation influences how effectively it can bind and release oxygen:

  • Oxygen Affinity: Variants can either increase or decrease oxygen affinity compared to normal hemoglobin, affecting tissue oxygenation.
  • Allosteric Regulation: Changes in structure can impact how allosteric effectors (like 2,3-bisphosphoglycerate) interact with the hemoglobin molecule, modifying its function under physiological conditions.
Physical and Chemical Properties Analysis

Hemoglobin Hekinan exhibits both physical and chemical properties that distinguish it from normal hemoglobin:

Applications

Hemoglobin Hekinan has several scientific uses, primarily in genetic studies and clinical diagnostics:

  • Carrier Screening: It plays a role in screening programs aimed at identifying carriers of thalassemia and other hemoglobinopathies.
  • Prenatal Diagnosis: Genetic testing for Hemoglobin Hekinan can assist in prenatal screening for at-risk pregnancies.
  • Research Studies: The variant is often included in studies examining the prevalence and effects of different hemoglobin variants across populations.
Molecular Genetics of Hemoglobin Hekinan

Genomic Localization: HBA1 Gene Mutation (c.84 G>T)

Hemoglobin Hekinan II is an α-globin chain variant resulting from a single nucleotide transition (G>T) at codon 27 of the HBA1 gene (HBA1:c.84G>T). This mutation substitutes glutamic acid (GAG) with aspartic acid (GAT) at position 27 of the α-globin chain—a residue situated within the functionally critical B-helix region. This substitution represents an acid-to-acid replacement, preserving the overall charge of the globin chain. Consequently, Hb Hekinan exhibits electrophoretic silence under standard alkaline conditions, migrating identically to HbA in conventional electrophoresis systems [1] [3].

The structural consequences of this substitution were elucidated through bioinformatic analyses using PolyPhen-2 and iCn3D structural visualization. Despite the conserved charge, the shorter side chain of aspartic acid marginally reduces the solvent accessibility of residue 27 and introduces subtle alterations in local hydrogen bonding networks. These changes, however, do not significantly impair hemoglobin tetramer stability or oxygen-binding affinity, explaining its non-pathological phenotype in heterozygous carriers. Crucially, all reported cases of the GAG>GAT mutation occur exclusively on the HBA1 gene, distinguishing it from the rarer GAG>GAC mutation on HBA2 (historically termed Hb Hekinan), which produces a similar amino acid substitution but via a distinct nucleotide change [1] [3].

Table 1: Molecular Characteristics of Hemoglobin Hekinan II

FeatureSpecification
GeneHBA1 (α1-globin gene)
Mutation (HGVS)HBA1:c.84G>T
Codon ChangeCodon 27 (GAG → GAT)
Amino Acid Substitutionα27(B8)Glu→Asp
Structural DomainB-Helix
Electrophoretic BehaviorSilent (Co-migrates with HbA)
Protein StabilityMinimally affected (Non-pathological variant)

α-Globin Haplotype Associations

Southeast Asian Haplotype Variations

Hb Hekinan II demonstrates strong population-specific haplotype associations, particularly in Southeast Asia. Analysis of seven polymorphic sites within the α-globin cluster—including RFLPs at XbaI (5’ ζ2), BglI (3’ ψα2), RsaI (5’ α2), PstI (5’ α1 and 5’ θ1), and the inter-ζ hypervariable region (HVR)—revealed distinct haplotypic backgrounds in Thai and Burmese populations. In Thailand, Hb Hekinan II is predominantly linked to the haplotype [+ - S + - - -]. This specific arrangement of polymorphic markers suggests a common ancestral origin or a strong founder effect within the Thai population. Conversely, Burmese carriers exhibited greater diversity, with haplotypes [± - S + - + -] and [± - S + - - -] observed. This heterogeneity implies either multiple independent mutational events or earlier introduction of the variant into Burma followed by genetic drift [1].

The high prevalence of the [+ - S + - - -] haplotype among Thai carriers (strongly associated) contrasts with the variable Burmese haplotypes, highlighting distinct genetic histories despite geographic proximity. These findings are critical for reconstructing migration patterns of thalassemia alleles and hemoglobin variants across Mainland Southeast Asia and underscore the role of population bottlenecks or selective pressures in shaping the distribution of Hb Hekinan II [1].

Table 2: α-Globin Haplotypes Associated with Hb Hekinan II in Southeast Asia

PopulationHaplotype PatternFrequencyInterpretation
Thai[+ - S + - - -]HighSingle major haplotype; founder effect likely
Burmese[± - S + - + -]ObservedSuggests genetic diversity or multiple origins
[± - S + - - -]Observed

Evolutionary Origins of Mutational Events

The evolutionary trajectory of Hb Hekinan II is shaped by two non-exclusive mechanisms: recurrent mutation and gene conversion. The high sequence homology (~95%) between the HBA1 and HBA2 paralogues facilitates interlocus gene conversion, potentially transferring the c.84G>T mutation between genes or chromosomes. However, the consistent localization to HBA1 in all reported cases argues against recent conversion events spreading this variant to HBA2. Instead, the recurrent de novo mutation at CpG dinucleotides (though codon 27 is not a CpG site) or other mutable sequences remains plausible [3].

Co-Inheritance Patterns with Thalassemia Alleles

Interaction with α⁰-Thalassemia (–SEA/–THAI Deletions)

Hb Hekinan II is frequently co-inherited with α-thalassemia deletions, particularly the Southeast Asian (--SEA) and Thai (--THAI) α⁰-thalassemia deletions. This co-inheritance creates complex genotypes such as (ααHekinan/--SEA). In such cases, the single functional HBA1 allele carrying the Hekinan mutation must compensate for the complete loss of the other α-globin cluster. Despite this genetic burden, hematological profiles remain remarkably mild. Carriers exhibit microcytosis (low MCV) and hypochromia (low MCH) typical of α-thalassemia trait but maintain near-normal hemoglobin levels (11.0-13.7 g/dL) without hemolysis or other clinical complications [1] [6].

Diagnostically, co-inheritance with α⁰-thalassemia facilitates detection of Hb Hekinan II. While capillary electrophoresis (CE) fails to resolve Hb Hekinan from HbA, high-performance liquid chromatography (HPLC) reveals a distinct "shoulder peak" adjacent to HbA in heterozygotes. In individuals with concurrent α⁰-thalassemia, the reduced output of normal α-globin chains increases the relative proportion of the variant α-chain (α^Hekinan), making this shoulder peak more prominent (~13-14.7% of total Hb) and thus detectable during routine thalassemia screening [1].

Compound Heterozygosity with β-Globin Variants (e.g., HbE)

The interaction of Hb Hekinan II with β-chain variants exemplifies multilocus inheritance common in Southeast Asian populations. Novel compound heterozygous genotypes documented include:

  • (ααHekinan/αCSα, βA/βE): Hb Hekinan II + Hb Constant Spring + heterozygous Hb E
  • (ααHekinan/αCSα, βE/βE): Hb Hekinan II + Hb Constant Spring + homozygous Hb E

Despite the theoretical potential for aggravated globin chain imbalance, these genotypes exhibit minimal hematological perturbation. Erythrocyte parameters (Hb, MCV, MCH) in such individuals overlap significantly with those observed in equivalent genotypes lacking Hb Hekinan II. For instance, Hb levels in (ααHekinan/αCSα, βE/βE) individuals remain comparable to HbE homozygotes without the α-variant (~9-12 g/dL). This indicates that Hb Hekinan II does not exacerbate the underlying thalassemia phenotype. The variant α-chain (α^Hekinan) incorporates effectively into hemoglobin tetramers (α^Hekinan2), maintaining solubility and function similar to normal HbA. Consequently, Hb Hekinan II functions essentially as a neutral polymorphism even in complex genetic backgrounds involving β-thalassemia/HbE disease [1] [6].

Table 3: Hematological Impact of Hb Hekinan II Compound Heterozygosity

GenotypeHb (g/dL)MCV (fL)Clinical SeverityKey Observations
ααHekinan/αα, βA/βA (Heterozygous)11.0-13.471.5-76.3AsymptomaticNormal hematology, variant detected incidentally
ααHekinan/--SEA, βA/βA11.0-13.771.5-75.0Mild microcytosisShoulder peak on HPLC (~13-14.7%)
ααHekinan/αCSα, βE/βE~9-12~65-75Comparable to HbEENo additive effect of Hb Hekinan observed

Properties

CAS Number

121957-98-0

Product Name

hemoglobin Hekinan

Molecular Formula

C10H17N7O8P2.2H3N

Synonyms

hemoglobin Hekinan

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.